2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one
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Overview
Description
2,2-Dimethyl-7-oxabicyclo[410]hept-4-en-3-one is a bicyclic organic compound that features a unique oxabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a functional additive in polymers.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one involves its interaction with specific molecular targets. The compound can undergo cationic polymerization, forming crosslinked insoluble thermosets . This process is initiated by thermolatent photoinitiators, which activate the compound under specific conditions, leading to the formation of a stable polymer network.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- β-Ionone-5,6-epoxide
Uniqueness
2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.
Properties
CAS No. |
63449-05-8 |
---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)6(9)4-3-5-7(8)10-5/h3-5,7H,1-2H3 |
InChI Key |
AENGNRUUPPMRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C(O2)C=CC1=O)C |
Origin of Product |
United States |
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